molecular formula C15H20F2N2O3 B2995191 1-(2,6-difluorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea CAS No. 2034539-71-2

1-(2,6-difluorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea

Cat. No. B2995191
CAS RN: 2034539-71-2
M. Wt: 314.333
InChI Key: RKOSRYQUPBALEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea is a chemical compound that has garnered attention in the scientific community due to its potential applications in the field of medicine. This compound is being researched for its potential as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Synthesis of Fluorinated Heterocycles

Research demonstrates the utility of specific diketones, including those with fluorine substitutions, in synthesizing a variety of heterocycles like pyrazoles, isoxazoles, pyrimidines, and quinolines, highlighting the chemical versatility and reactivity of fluorinated compounds in heterocyclic chemistry (Sloop, Bumgardner, & Loehle, 2002).

Hydrogel Formation

Another study explores how certain urea derivatives can form hydrogels in acidic conditions, with the physical properties of these gels tunable based on the anion identity. This finding points to the potential application of such compounds in designing materials with specific rheological characteristics (Lloyd & Steed, 2011).

Synthesis of N-Hydroxyamide-Containing Heterocycles

The synthesis and formation of iron(III) complex-forming tendencies of various N-hydroxyamide-containing heterocycles have been detailed, offering insights into the synthesis of compounds that could have implications in biochemical applications such as iron chelation (Ohkanda et al., 1993).

Photoswitchable Self-Assembling Architectures

Research into the synthesis and photochromic properties of 5-ureido-3,3-diphenyl-3H-naphtho[2,1-b]pyrans reveals their potential in creating photoswitchable self-assembling architectures. This highlights the innovative use of urea derivatives in developing materials that change their properties in response to light exposure (Sallenave et al., 2004).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3/c16-11-2-1-3-12(17)14(11)19-15(21)18-7-4-13(20)10-5-8-22-9-6-10/h1-3,10,13,20H,4-9H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOSRYQUPBALEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)NC2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-difluorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea

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